Rel-(6S,7R)-1,4-oxazocane-6,7-diol
Description
Rel-(6S,7R)-1,4-oxazocane-6,7-diol is a bicyclic ether characterized by a 1,4-oxazocane backbone with vicinal hydroxyl groups at the 6S and 7R positions. Its stereochemistry and functional group arrangement make it structurally unique among medium-ring heterocycles.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(6S,7R)-1,4-oxazocane-6,7-diol |
InChI |
InChI=1S/C6H13NO3/c8-5-3-7-1-2-10-4-6(5)9/h5-9H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
UEFRVDTWCVHTIY-NTSWFWBYSA-N |
Isomeric SMILES |
C1COC[C@H]([C@H](CN1)O)O |
Canonical SMILES |
C1COCC(C(CN1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(6S,7R)-1,4-oxazocane-6,7-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of amino alcohols with epoxides, followed by ring closure to form the oxazocane ring. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(6S,7R)-1,4-oxazocane-6,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Rel-(6S,7R)-1,4-oxazocane-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Rel-(6S,7R)-1,4-oxazocane-6,7-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Stereochemical Influence : The 6S,7R configuration in this compound is analogous to bioactive gemmacolides and lignans, where stereochemistry dictates conformational stability and interaction with biological targets .
Stability and Conformational Analysis
- Hydrogen Bonding : The vicinal diol in this compound may form intramolecular H-bonds, akin to the methoxy-stabilized all-trans lignan grandisin, which is 6.5 kcal/mol more stable than its all-cis isomer .
- Substituent Effects : Chlorine in gemmacolides and glycosyl groups in lignans enhance stability and bioavailability, whereas the target compound’s simpler structure may require derivatization for similar effects .
Occurrence in Natural Products
- Natural Sources : Gemmacolides and lignan glycosides are often isolated from marine organisms and plants (e.g., Cinnamomum cassia), suggesting this compound could be a synthetic or biosynthetic intermediate .
- Rarity of All-Cis Isomers : All-cis configurations, as seen in tetrahydrofuran lignans, are uncommon in nature due to thermodynamic instability, underscoring the uniqueness of the 6S,7R diol’s stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
